molecular formula C10H7Cl2N B117195 1-(3,5-dichlorophenyl)-1H-pyrrole CAS No. 154458-86-3

1-(3,5-dichlorophenyl)-1H-pyrrole

Cat. No.: B117195
CAS No.: 154458-86-3
M. Wt: 212.07 g/mol
InChI Key: IEWRGYRCGQVEMJ-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Heterocycles in Medicinal and Agrochemical Chemistry

The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom that is a fundamental structural motif in a vast array of biologically active molecules. nih.govbritannica.com Its presence in natural products such as heme, chlorophyll, and various alkaloids underscores its evolutionary importance. britannica.com In medicinal chemistry, the pyrrole scaffold is a privileged structure, meaning it is a recurring molecular framework found in a multitude of approved drugs and clinical candidates. nih.govscitechnol.com

Pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.netnih.gov The versatility of the pyrrole ring allows for extensive chemical modification, enabling the fine-tuning of a compound's biological and physical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. nih.gov This adaptability has made pyrroles a cornerstone in the design of new therapeutic agents. scitechnol.comscitechnol.com

In the agrochemical sector, nitrogen-containing heterocycles are crucial for the development of new pesticides and herbicides. nih.gov The biological activity of pyrrole-based compounds extends to insecticidal and fungicidal effects, making them valuable leads in the search for effective crop protection agents.

Overview of Dichlorophenylpyrrole Compounds and their Research Relevance

While research on 1-(3,5-dichlorophenyl)-1H-pyrrole itself is not extensively documented in publicly available literature, the study of closely related dichlorophenylpyrrole derivatives provides insight into its potential applications. For instance, compounds like this compound-2-carbaldehyde are known chemical building blocks, suggesting that the parent compound, this compound, likely serves as a key intermediate in the synthesis of more complex and potentially bioactive molecules. bldpharm.com The research focus on such derivatives often revolves around their utility in creating larger molecular architectures with desired pharmacological or material science properties.

The general class of phenylpyrroles has been investigated for various applications. The N-aryl substitution on the pyrrole ring is a common strategy in drug design to explore new areas of chemical space and to develop compounds with improved pharmacokinetic profiles.

Research Rationale and Scope for the Investigation of this compound

The rationale for investigating this compound is primarily based on its potential as a versatile building block in synthetic chemistry. The presence of the pyrrole ring allows for a variety of chemical transformations, such as electrophilic substitution reactions at the carbon atoms of the ring. nih.gov This reactivity enables the introduction of diverse functional groups, leading to the creation of a library of novel compounds.

The 3,5-dichlorophenyl substituent is of particular interest for several reasons. The chlorine atoms are electron-withdrawing, which can influence the reactivity of the pyrrole ring. Furthermore, the lipophilic nature of the dichlorophenyl group can enhance the ability of derivative compounds to cross biological membranes. The metabolic stability of the C-Cl bond can also contribute to a longer biological half-life of any resulting drug candidate.

The scope of research for this compound would likely involve its synthesis and subsequent functionalization to produce a range of derivatives. These derivatives would then be screened for various biological activities, drawing upon the known therapeutic potential of pyrrole-based compounds. The investigation would aim to establish structure-activity relationships (SAR), where the type and position of substituents on the pyrrole ring are correlated with the observed biological effects.

Interactive Data Tables

Table 1: Biological Activities of Pyrrole-Based Compounds

Biological ActivityDescription
AntimicrobialEffective against various bacteria and fungi. nih.govresearchgate.net
AntiviralShows activity against a range of viruses. nih.govnih.gov
AnticancerExhibits cytotoxic effects against various cancer cell lines. nih.govresearchgate.net
Anti-inflammatoryReduces inflammation in biological systems. nih.govresearchgate.net
AntidiabeticHelps in the management of blood sugar levels. researchgate.netnih.gov

Table 2: Chemical Information on a Related Dichlorophenylpyrrole Derivative

Compound NameCAS NumberMolecular FormulaApplication
This compound-2-carbaldehyde175136-79-5C11H7Cl2NOBuilding block in organic synthesis. bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dichlorophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWRGYRCGQVEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380285
Record name 1-(3,5-dichlorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154458-86-3
Record name 1-(3,5-dichlorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 3,5 Dichlorophenyl 1h Pyrrole and Its Derivatives

Established Synthetic Routes to the 1-(3,5-dichlorophenyl)-1H-pyrrole Core

Traditional methods for synthesizing the N-aryl pyrrole (B145914) skeleton provide reliable and well-documented pathways to the target compound. These routes often involve the strategic formation of the pyrrole ring from acyclic precursors.

The cornerstone of N-substituted pyrrole synthesis is the Paal-Knorr reaction, a method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction is a highly valuable and widely used method for obtaining substituted pyrroles. wikipedia.org The mechanism involves the amine attacking the two carbonyl groups, leading to cyclization and subsequent dehydration to form the aromatic pyrrole ring. alfa-chemistry.comuctm.edu The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.orgrgmcet.edu.in

For the synthesis of this compound, this would involve the reaction between succinaldehyde (the simplest 1,4-dicarbonyl compound) and 3,5-dichloroaniline (B42879). A common precursor for succinaldehyde in these reactions is 2,5-dimethoxytetrahydrofuran (B146720), which hydrolyzes under the reaction conditions to generate the required 1,4-dicarbonyl compound. researchgate.net

Table 1: Key Condensation Reactions for N-Aryl Pyrrole Synthesis

Reaction NameKey ReactantsGeneral ProductRelevance to Target Compound
Paal-Knorr Synthesis1,4-Dicarbonyl Compound + Primary AmineN-Substituted PyrroleCondensation of a succinaldehyde precursor with 3,5-dichloroaniline. wikipedia.orgalfa-chemistry.com
Clauson-Kaas Reaction2,5-Dimethoxytetrahydrofuran + Primary AmineN-Substituted PyrroleA variation of Paal-Knorr using a stable precursor for the 1,4-dicarbonyl component. researchgate.net

Accessing derivatives of this compound often requires multi-step synthetic sequences. These can involve either building the pyrrole ring with pre-installed substituents on the acyclic precursors or functionalizing the pre-formed this compound core.

One comprehensive strategy involves a five-step synthesis to produce N-substituted pyrrole-2,5-dicarboxylic acids, starting from unsubstituted pyrrole. researchgate.net This sequence includes:

N-protection: Protecting the pyrrole nitrogen, for instance, with a Boc group.

Carboxylation: Introducing carboxyl groups at the 2 and 5 positions of the pyrrole ring.

N-deprotection: Removing the protecting group to yield the free N-H pyrrole.

N-alkylation/arylation: Introducing the desired substituent (e.g., the 3,5-dichlorophenyl group) onto the nitrogen.

Saponification: Converting the ester groups to carboxylic acids. researchgate.net

Another powerful multi-step approach involves the synthesis of 4-substituted-1-(1H-pyrrol-3-yl)-1H-1,2,3-triazoles. This method first constructs a protected 3-aminopyrrole, converts the amino group to an azide, and then performs a cycloaddition with a terminal alkyne to form the triazole ring before deprotection. Such strategies demonstrate how the core pyrrole structure can be elaborated into more complex derivatives.

Advanced and Green Synthesis Techniques for Pyrrole Compounds

Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally friendly methods. These principles have been applied to pyrrole synthesis, leading to advanced catalytic systems and greener reaction conditions.

A variety of catalysts have been developed to improve the efficiency and conditions of pyrrole synthesis.

1,4-Diazabicyclo[2.2.2]octane (DABCO): This readily available and inexpensive amine catalyst has been used in the synthesis of N-substituted pyrroles. For example, a DABCO-based amphoteric ionic liquid supported on TiO2 nanoparticles has been reported as a highly efficient, quasi-heterogeneous catalyst for the microwave-assisted, solvent-free synthesis of N-substituted pyrroles. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high porosity and tunable catalytic sites. acs.org Zr-based MOFs, for instance, have been applied as catalysts for synthesizing various biologically active heterocyclic compounds. nih.gov Their well-defined structures and potential for reusable heterogeneous catalysis make them attractive for green chemistry applications. acs.orgresearchgate.net

Other Catalysts: A range of other catalysts have been employed, including aluminas, mdpi.com iron(III) chloride, organic-chemistry.org and saccharin, rgmcet.edu.in often enabling reactions under milder conditions or in greener solvents.

Table 2: Examples of Catalysts in Pyrrole Synthesis

Catalyst TypeExampleKey AdvantagesReference
OrganocatalystDABCO-based Ionic LiquidHigh efficiency, recyclability, suitable for microwave/solvent-free conditions. researchgate.net
HeterogeneousMetal-Organic Frameworks (MOFs)High porosity, tunable active sites, potential for reusability. nih.govresearchgate.net
HeterogeneousAluminas (e.g., CATAPAL 200)Low cost, high yields, solvent-free conditions, catalyst reusability. mdpi.com
Lewis AcidIron(III) chlorideEconomical, effective in aqueous media under mild conditions. organic-chemistry.org

A significant focus of green chemistry is the reduction or elimination of volatile and hazardous organic solvents.

Solvent-Free Synthesis: Several methods have been developed to conduct pyrrole synthesis under neat or solvent-free conditions. The reaction of aromatic amines with 2,5-dimethoxytetrahydrofuran can proceed efficiently without any solvent. researchgate.net Similarly, using silica-supported sulfuric acid or certain aluminas as catalysts allows for the solvent-free synthesis of N-substituted pyrroles, often at room temperature or with gentle heating. rgmcet.edu.inresearchgate.netmdpi.com These methods simplify the workup process and reduce chemical waste.

Aqueous Medium Methodologies: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and inexpensive nature. The Paal-Knorr reaction can be performed effectively in water. tandfonline.com Some protocols use water-tolerant Lewis acids, while others have shown that the reaction can proceed in boiling water without any catalyst at all. acs.orgnih.gov The use of aqueous media is particularly advantageous for large-scale industrial synthesis.

Derivatization Strategies for the this compound Scaffold

The chemical reactivity of the this compound scaffold allows for a variety of transformations, enabling the synthesis of a diverse range of derivatives. These modifications are crucial for modulating the electronic and steric properties of the parent molecule, which in turn can influence its chemical and biological behavior.

The introduction of functional groups onto the pyrrole ring of this compound is a primary strategy for creating new analogues. The electron-rich nature of the pyrrole ring facilitates electrophilic substitution, typically at the C2 and C5 positions.

Carbaldehyde Derivatives:

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted pyrroles. nih.govmychemblog.comchemistrysteps.comjk-sci.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). mychemblog.comnrochemistry.com The resulting electrophilic iminium salt then attacks the pyrrole ring, leading to the formation of a carbaldehyde group after hydrolysis. For this compound, this reaction is expected to yield this compound-2-carbaldehyde. The reaction is regioselective, with substitution occurring preferentially at the less sterically hindered and electronically activated C2 position. chemistrysteps.com

A general procedure for the Vilsmeier-Haack formylation involves the slow addition of POCl₃ to a solution of the N-arylpyrrole in DMF at low temperatures, followed by heating to drive the reaction to completion. The reaction is then quenched with an aqueous solution of a base, such as sodium acetate, to hydrolyze the intermediate and afford the desired aldehyde. nrochemistry.com

Carboxylic Acid Derivatives:

Pyrrole-2-carboxylic acids can be readily synthesized by the oxidation of the corresponding 2-carbaldehydes. wikipedia.org Various oxidizing agents can be employed for this transformation, including potassium permanganate (KMnO₄) or silver oxide. The oxidation of this compound-2-carbaldehyde would provide this compound-2-carboxylic acid.

Alkoxycarbonyl Derivatives:

Alkoxycarbonyl groups, such as an ethoxycarbonyl group, can be introduced into the pyrrole ring through several methods. One direct approach involves the reaction of the pyrrole with an alkyl chloroformate, for instance, ethyl chloroformate, in the presence of a suitable base. Another common method is the Fischer esterification of the corresponding carboxylic acid. masterorganicchemistry.com This involves reacting the carboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as sulfuric acid, to yield the corresponding ester, for example, ethyl this compound-2-carboxylate.

DerivativeFunctional GroupSynthetic MethodKey Reagents
This compound-2-carbaldehyde-CHOVilsmeier-Haack ReactionPOCl₃, DMF
This compound-2-carboxylic acid-COOHOxidation of aldehydeKMnO₄ or Ag₂O
Ethyl this compound-2-carboxylate-COOEtFischer EsterificationEthanol, H₂SO₄

Modification of the pyrrole ring to form pyrrolinone or pyrrolidinedione structures introduces carbonyl functionality, which can significantly alter the chemical properties of the scaffold.

Pyrrolidinedione Analogues (Maleimides):

The synthesis of N-substituted maleimides, which are derivatives of pyrrolidine-2,5-dione, is a well-established process. The most common route involves the reaction of a primary amine with maleic anhydride to form an intermediate maleamic acid. mdpi.com This intermediate is then subjected to dehydration, often using a dehydrating agent like acetic anhydride in the presence of a catalyst such as sodium acetate, to effect cyclization and form the imide ring. mdpi.com

In the context of the target compound, 3,5-dichloroaniline would be reacted with maleic anhydride to yield N-(3,5-dichlorophenyl)maleamic acid. Subsequent cyclodehydration would then produce this compound-2,5-dione. This compound is noted for its fungicidal properties. nrochemistry.com

Pyrrolinone Analogues:

Pyrrolinone derivatives, specifically 5-oxopyrrolidine-3-carboxylic acids, can be synthesized through the reaction of an aniline with itaconic acid. For instance, the reaction of 2-aminophenol with itaconic acid yields 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. mdpi.com A dichlorinated derivative, 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, has been synthesized by treating the 1-(2-hydroxyphenyl) analogue with hydrochloric acid and hydrogen peroxide. nih.govmdpi.com Following a similar synthetic strategy, 1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid could potentially be prepared from 3,5-dichloroaniline and itaconic acid.

AnalogueCore StructureSynthetic MethodKey Reagents
This compound-2,5-dionePyrrolidine-2,5-dioneReaction with maleic anhydride and cyclodehydration3,5-dichloroaniline, maleic anhydride, acetic anhydride, sodium acetate
1-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acidPyrrolinoneReaction with itaconic acid3,5-dichloroaniline, itaconic acid

The fusion of a pyrimidine ring to the pyrrole scaffold gives rise to pyrrolo[2,3-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry. The synthesis of these fused systems typically begins with a suitably functionalized pyrrole precursor, namely a 2-aminopyrrole-3-carbonitrile.

Synthesis of the 2-Aminopyrrole Precursor:

The Gewald reaction provides a versatile method for the synthesis of 2-aminothiophenes, and an analogous reaction can be employed for the synthesis of 2-aminopyrroles. organic-chemistry.orgwikipedia.orgnih.gov This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur for thiophenes. For the synthesis of 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrole-3-carbonitrile, a modified approach would involve the reaction of an appropriate α-haloketone or α-hydroxyketone with malononitrile in the presence of 3,5-dichloroaniline and a suitable base.

Cyclization to Pyrrolopyrimidines:

Once the 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrole-3-carbonitrile intermediate is obtained, it can be cyclized to form the pyrrolo[2,3-d]pyrimidine ring system. A common method for this transformation is heating the aminonitrile with formamide or formic acid. This reaction introduces the C4 and N3 atoms of the pyrimidine ring, leading to the formation of a 4-aminopyrrolo[2,3-d]pyrimidine. Further modifications at the 4-position can be achieved through subsequent reactions. For example, diazotization of the 4-amino group followed by displacement with a halide can introduce a halogen at this position, which can then serve as a handle for further functionalization via cross-coupling reactions.

Fused SystemPrecursorCyclization MethodKey Reagents for Cyclization
Pyrrolo[2,3-d]pyrimidine2-Amino-1-(3,5-dichlorophenyl)-1H-pyrrole-3-carbonitrileReaction with a one-carbon synthonFormamide or Formic Acid

Biological Activities and Mechanistic Investigations of 1 3,5 Dichlorophenyl 1h Pyrrole and Its Bioactive Analogues

Antimicrobial Efficacy and Underlying Mechanisms

Phenylpyrrole derivatives, characterized by a central pyrrole (B145914) ring attached to a phenyl group, represent a versatile class of compounds with significant biological potential. The substitution pattern on the phenyl ring, such as the presence of electron-withdrawing chlorine atoms found in 1-(3,5-dichlorophenyl)-1H-pyrrole, is a critical determinant of their antimicrobial activity. Research into this compound and its analogues has revealed activity against both fungal and bacterial pathogens, operating through various mechanisms of action.

The antifungal properties of phenylpyrrole analogues are a significant area of interest. Their ability to disrupt essential fungal cellular processes makes them candidates for the development of new antifungal therapies.

A primary target for many antifungal drugs is the ergosterol (B1671047) biosynthesis pathway, which is critical for maintaining the integrity and function of the fungal cell membrane. mdpi.comdrugbank.com Ergosterol is the fungal equivalent of cholesterol in mammals, and its depletion or the accumulation of toxic sterol intermediates disrupts membrane fluidity and the function of membrane-bound proteins, ultimately leading to cell death. researchgate.net

One of the most crucial enzymes in this pathway is lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 or CYP51 gene), a cytochrome P450 enzyme. mdpi.com This enzyme is the target of azole antifungals, which bear structural similarities to phenylpyrrole compounds. mdpi.com By inhibiting C14-α-demethylase, these compounds block the conversion of lanosterol to ergosterol, leading to a fungistatic or fungicidal effect. mdpi.comresearchgate.net While direct evidence for this compound is limited, its structural analogues, such as certain pyrazole (B372694) and imidazole (B134444) derivatives, are known to exert their antifungal effects through the inhibition of ergosterol biosynthesis. nih.gov For instance, pyrazole-containing compounds have demonstrated antifungal activity that is directly linked to the inhibition of this pathway. nih.gov The fungicidal activity of such inhibitors is often linked to the downstream effects of ergosterol depletion, including the production of mitochondrial reactive oxygen species (mROS), which triggers apoptotic cell death in the pathogen. researchgate.net

Analogues of this compound have demonstrated activity against a range of fungal pathogens. For example, synthesized 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives have shown notable antifungal activity against clinical strains of Candida albicans. nih.gov The presence of dichlorophenyl groups on related heterocyclic structures has also been associated with potent antimicrobial effects. In one study, a 3-(3,5-dichlorophenyl)-substituted 5H-pyrrolo[1,2-a]imidazole quaternary salt exhibited a significant minimum inhibitory concentration (MIC) against various microorganisms. nih.gov

The fungicidal potential of these compounds underscores their potential application in addressing infections caused by opportunistic fungal pathogens. The data below illustrates the antifungal activity of representative bioactive analogues.

Antifungal Activity of Bioactive Analogues

Compound Class Fungal Strain Activity (MIC) Reference
3-(3,5-dichlorophenyl)-5H-pyrrolo[1,2-a]imidazole salt Candida albicans >128 µg/mL nih.gov

This table is for illustrative purposes, showing data for structurally related analogues. MIC values represent the minimum inhibitory concentration required to inhibit microbial growth.

In addition to their antifungal properties, phenylpyrrole derivatives have been investigated for their efficacy against bacterial pathogens, including both Gram-positive and Gram-negative species.

The pyrrole nucleus is a core component of many compounds with demonstrated antibacterial properties. researchgate.netresearchgate.net The antibacterial spectrum of pyrrole derivatives can be broad, with specific analogues showing potent activity against various strains. For instance, N-phenylpyrrolamides, which are structurally related to the target compound, have shown significant efficacy against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant S. aureus, or MRSA) and Enterococcus faecalis. rsc.org Some derivatives have also demonstrated activity against clinically relevant Gram-negative pathogens like Klebsiella pneumoniae and Acinetobacter baumannii. rsc.org

The substitution pattern on the phenyl ring is crucial. Studies on 3-aryl-5H-pyrrolo[1,2-a]imidazole salts revealed that compounds with 3,5-dichloro substitution on the phenyl ring exhibited the highest level of activity against Staphylococcus aureus, with an MIC value of 4 µg/mL. nih.gov However, other studies on different heterocyclic scaffolds, such as 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles, have shown activity primarily against Gram-negative species like A. baumannii and K. pneumoniae. nih.govnih.gov

Antibacterial Activity of Bioactive Analogues

Compound / Analogue Class Bacterial Strain Activity (MIC in µg/mL) Reference
3-(4-chlorophenyl)-5H-pyrrolo[1,2-a]imidazole salt (6b) Staphylococcus aureus 4 nih.gov
3-(3,5-dichlorophenyl)-5H-pyrrolo[1,2-a]imidazole salt (6c) Staphylococcus aureus 4 nih.gov
N-phenylpyrrolamide (22e) Staphylococcus aureus ATCC 29213 0.25 rsc.org
N-phenylpyrrolamide (22e) MRSA 0.25 rsc.org
N-phenylpyrrolamide (22e) Enterococcus faecalis ATCC 29212 0.125 rsc.org
N-phenylpyrrolamide (23b) Klebsiella pneumoniae ATCC 10031 0.0625 rsc.org
N-phenylpyrrolamide (23c) Acinetobacter baumannii ATCC 17978 4 rsc.org

This table presents a selection of data for bioactive analogues to illustrate the range of antibacterial activity. MIC values represent the minimum inhibitory concentration.

To exert their bactericidal or bacteriostatic effects, antibacterial agents must inhibit essential cellular processes. Analogues of this compound have been linked to the inhibition of key bacterial enzymes.

Enoyl-ACP Reductase (ENR): This enzyme, also known as FabI, is a critical component of the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for producing precursors for cell membranes and other vital components. nih.gov The bacterial FAS-II system is distinct from the type I system found in mammals, making ENR an attractive target for selective antibacterial agents. nih.gov The well-known biocide triclosan (B1682465) functions by inhibiting ENR. nih.gov Research into novel ENR inhibitors has identified various scaffolds with potent activity. Pyrrolidine (B122466) carboxamides, for example, have been identified as a novel class of potent inhibitors of InhA, the ENR from Mycobacterium tuberculosis. sphinxsai.com Furthermore, DrugBank lists (3S)-1-CYCLOHEXYL-N-(3,5-DICHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE as a compound that targets Enoyl-[acyl-carrier-protein] reductase [NADH]. drugbank.com This indicates that the dichlorophenyl-pyrrole-containing motif is recognized as a potential inhibitor of this essential bacterial enzyme.

DNA Gyrase: This enzyme is a type II topoisomerase that is essential for bacterial survival, as it controls DNA topology by introducing negative supercoils into the DNA, a process necessary for DNA replication and transcription. nih.govnih.gov Inhibition of DNA gyrase leads to the disruption of these processes and subsequent cell death. nih.gov A novel class of DNA gyrase inhibitors, known as the pyrrolamides, has been identified. nih.govnih.gov These compounds act as ATP-competitive inhibitors by binding to the GyrB subunit of the enzyme. nih.gov Extensive research has led to the development of N-phenylpyrrolamide inhibitors with low nanomolar IC₅₀ values against E. coli DNA gyrase and potent antibacterial activity. rsc.org These compounds, which feature a substituted phenyl ring attached to a pyrrole core, demonstrate the potential of this chemical class to effectively target this validated bacterial enzyme. rsc.orgnih.gov

Table of Mentioned Compounds

Compound Name Class / Type
This compound Phenylpyrrole
3-(3,5-dichlorophenyl)-5H-pyrrolo[1,2-a]imidazole quaternary salt Fused imidazole salt
1-(3,5-Diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole Pyrazole-imidazole derivative
N-phenylpyrrolamide Pyrrolamide
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole Pyrazole derivative
(3S)-1-CYCLOHEXYL-N-(3,5-DICHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE Pyrrolidine carboxamide
Triclosan Diphenyl ether
Lanosterol Sterol intermediate

Antibacterial Potential and Mechanistic Insights

Efficacy against Multidrug-Resistant Pathogens

The pyrrole scaffold is a crucial component in a variety of compounds exhibiting a broad spectrum of biological activities, including actions against multidrug-resistant (MDR) pathogens. researchgate.netplos.org Research has demonstrated that certain pyrrole derivatives are effective against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. researchgate.net For instance, novel 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives have shown significant activity against Staphylococcus aureus and Candida albicans. researchgate.net Furthermore, trifluoromethylated pyrroles have demonstrated potent antibacterial and antifungal effects against a range of pathogens, including multidrug-resistant strains. researchgate.net The mechanism of action for these compounds is suggested to be the inhibition of bacterial wall component synthesis. researchgate.net

In the fight against MDR pathogens, inhibiting efflux pumps, which are responsible for extruding antibiotics from bacterial cells, is a key strategy. plos.org Pyrrole derivatives have been identified as effective efflux pump inhibitors (EPIs). plos.org These EPIs can restore the susceptibility of MDR bacteria like E. coli, P. aeruginosa, and K. pneumoniae to existing antibiotics. plos.org Specifically, the combination of certain pyrrole derivatives with antibiotics like levofloxacin (B1675101) has demonstrated a remarkable ability to reduce bacterial load in preclinical models. plos.org

Studies on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazole and thiazole (B1198619) derivatives have revealed their antibacterial and antibiofilm activity against multidrug-resistant Acinetobacter baumannii and Klebsiella pneumoniae. nih.govresearchgate.net These compounds have shown efficacy against clinical isolates of carbapenemase-producing K. pneumoniae (KPC) and multidrug-resistant A. baumannii (Ab-MDR). nih.govresearchgate.net Pyrazole derivatives, in particular, have been shown to significantly reduce the viable cells of Ab-MDR isolates and inhibit biofilm formation by over 86%. nih.gov

Ascochlorin and its analogues, which contain a 5-chloroorcylaldehyde moiety, have demonstrated strong inhibitory activities against Aspergillus fumigatus and moderate activity against other pathogens. mdpi.com The structure-activity relationship of these compounds indicates that specific chemical features are essential for their antifungal and antibacterial properties. mdpi.com

Agrochemical Applications and Selectivity Studies

The compound this compound and its analogs have significant applications in agriculture, primarily as herbicide safeners. Safeners are chemicals used to protect crop plants from herbicide injury without affecting the herbicide's efficacy on target weeds. cdnsciencepub.com

Herbicidal Properties and Crop Safety

Fenclorim, a pyrimidine-type herbicide safener, is a notable analog of this compound. nih.gov It is used to enhance the tolerance of rice to chloroacetanilide herbicides like pretilachlor (B132322) and acetochlor. nih.govresearchgate.net By inducing the expression of detoxification enzymes in rice, fenclorim allows the crop to metabolize the herbicide more effectively, thus preventing injury. uark.eduacs.org

Studies have shown that treating rice seeds with fenclorim can significantly reduce herbicide-induced injury and improve crop yield. cdnsciencepub.comresearchgate.net For example, the use of fenclorim with the herbicide pretilachlor has been shown to increase rice yields by over 50%. cdnsciencepub.comuark.edu Fenclorim works by upregulating glutathione (B108866) S-transferase (GST) genes, which leads to increased production of GST enzymes that detoxify the herbicide. nih.govuark.edu

The effectiveness of fenclorim as a safener can be influenced by application timing and environmental conditions. For instance, the timing of fenclorim uptake by the rice plant relative to the herbicide application is crucial for its protective effect. uark.edu

Prodrug Conversion and Esterase-Mediated Bioactivation

Prodrugs are inactive compounds that are converted into active drugs within the body through enzymatic or chemical reactions. nih.gov This strategy is often employed to improve the physicochemical and pharmacokinetic properties of a drug. nih.gov Esterase-activated prodrugs are a common type, where an ester group is cleaved by esterase enzymes to release the active compound. nih.govscirp.org This approach is frequently used to mask polar functional groups like carboxylic acids and phenols, thereby increasing the lipophilicity and membrane permeability of the molecule. nih.govresearchgate.net

In the context of herbicidal applications, the concept of bioactivation is relevant. While not a direct prodrug strategy in the classic pharmaceutical sense, the safener fenclorim undergoes metabolic activation in plants. nih.gov Fenclorim is glutathionylated by GSTs, and the resulting conjugate is further processed to a cysteine derivative. nih.gov This cysteine conjugate can then be catabolized to form 4-chloro-6-(methylthio)-phenylpyrimidine (CMTP), which is a more active inducer of GSTs and, therefore, a more potent safener. nih.gov This metabolic reactivation pathway highlights a complex biological process that enhances the protective effect of the original compound. nih.gov

The design of esterase-sensitive prodrugs allows for tunable release rates of the active molecule. nih.gov By modifying the ester group's susceptibility to esterase and the structural features that influence the subsequent release mechanism, the rate of activation can be controlled. nih.gov This principle is applicable to various therapeutic agents and could potentially be adapted for agrochemical purposes to achieve controlled release of active compounds. rsc.org

Differential Phytotoxicity in Target vs. Non-Target Plants

The selective action of herbicides and safeners is crucial for effective weed control without harming the crop. This differential phytotoxicity is based on the ability of the crop plant to metabolize the herbicide more effectively than the target weed species. growiwm.org Herbicide resistance in weeds can occur through target-site resistance, where a mutation prevents the herbicide from binding to its target, or non-target-site resistance, where the weed evolves mechanisms to metabolize or detoxify the herbicide. growiwm.org

Fenclorim exhibits selective action between rice and weeds like Echinochloa crusgalli (barnyard grass). acs.org Studies have shown that fenclorim significantly protects rice from injury caused by the herbicide pretilachlor, but it does not protect E. crusgalli. acs.org This selectivity is attributed to the differential induction of detoxification enzymes. Transcriptome analysis revealed that fenclorim induces more genes related to herbicide metabolism, particularly glutathione-S-transferase (GST) genes, in rice compared to E. crusgalli. acs.org Specifically, six GST genes were upregulated in rice, while none were upregulated in the weed. acs.org

Furthermore, fenclorim has been shown to reduce oxidative damage induced by the herbicide in rice but not in E. crusgalli. acs.org This differential response at the physiological, biochemical, and genetic levels explains the selective safening effect of fenclorim. The ability of fenclorim to enhance herbicide tolerance in monocot crops like rice, sorghum, wheat, and barley has been well-documented. cdnsciencepub.com The impact of herbicides on non-target plants in adjacent habitats is a significant ecological concern, as it can lead to a decline in plant diversity. nih.govmst.dk

Broader Pesticidal and Biocidal Considerations

The pyrrole ring is a versatile scaffold found in numerous compounds with a wide range of biological activities beyond herbicidal applications. alliedacademies.org Pyrrole derivatives have been investigated for their fungicidal, insecticidal, and other biocidal properties.

For instance, fenclorim itself has been shown to possess fungicidal activity against various fungi, including Sclerotinia sclerotiorum, Fusarium oxysporum, and Thanatephorus cucumeris. nih.gov This suggests that it could be a lead compound for the development of new fungicides. nih.gov Similarly, derivatives of 3,5-dichloropyrazin-2(1H)-one have demonstrated fungicidal activity against Candida albicans. researchgate.netnih.gov

In the realm of insecticides, various pyrrole derivatives have been synthesized and tested for their activity against pests like the cotton leafworm, Spodoptera littoralis. nih.gov Certain derivatives have shown high insecticidal bioefficacy. nih.gov Other studies have investigated 3,5-pyrazolidinedione derivatives for their insecticidal properties against the same pest, with some compounds exhibiting significant larvicidal activity. researchgate.net

The broad biological activity of pyrrole-containing compounds underscores their potential for development as various types of pesticides and biocides. alliedacademies.orgnih.gov

Pharmacological Relevance in Drug Discovery

The pyrrole scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a vast number of biologically active compounds. alliedacademies.orgnih.govresearchgate.net The versatility of the pyrrole ring allows for the synthesis of derivatives with a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. alliedacademies.orgnih.gov

Pyrrole and its fused derivatives are considered valuable scaffolds for developing new therapeutic agents. nih.govnih.gov The structural features of the pyrrole ring can be modified to optimize drug-like properties, such as affinity, potency, solubility, and lipophilicity. nih.gov Many currently marketed drugs and clinical candidates are based on the pyrrole motif. alliedacademies.orgnih.gov

In anticancer research, pyrrole derivatives have been explored for their ability to induce apoptosis, arrest the cell cycle, and inhibit various enzymes involved in cancer progression. nih.govresearchgate.net The pyrrolidine ring, a saturated analog of pyrrole, is also a prominent scaffold in drug discovery, offering greater three-dimensional structural diversity. nih.gov

The pyrrole framework has been a key component in the development of inhibitors for various therapeutic targets. For example, N-pyrrolylcarboxylic acids have been reported as potent inhibitors of COX-2, an enzyme involved in inflammation. nih.gov Furthermore, pyrrole derivatives have been investigated as inhibitors of enzymes crucial for the survival of pathogens, such as those in Mycobacterium tuberculosis. researchgate.net The adaptability of the pyrrole scaffold continues to make it a central focus for the design and synthesis of novel therapeutic agents. nih.govresearchgate.net

Anti-inflammatory Effects of Pyrrole Derivatives

Pyrrole derivatives are a well-established class of compounds with significant anti-inflammatory properties. nih.govjmpas.com Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). jmpas.comscirp.org The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is a primary target for anti-inflammatory drugs. nih.gov

Numerous pyrrole-containing compounds, including the non-steroidal anti-inflammatory drugs (NSAIDs) tolmetin (B1215870) and ketorolac, are known for their anti-inflammatory effects. pensoft.netmdpi.com Research has also explored fused pyrrole systems, such as pyrrolopyridines and pyrrolopyrimidines, which have shown promising in vitro and in vivo anti-inflammatory activities. nih.govnih.gov For instance, certain pyrrolopyridine derivatives have demonstrated significant inhibition of pro-inflammatory cytokines and notable anti-inflammatory effects in animal models. nih.gov

The anti-inflammatory potential of pyrrole derivatives is often attributed to their ability to inhibit COX-2 selectively. nih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds within the active site of the COX-2 enzyme, providing insights for the design of more potent and selective inhibitors. nih.govresearchgate.net The structural features of the pyrrole ring and its substituents play a crucial role in determining the anti-inflammatory potency and selectivity. mdpi.comnih.gov

Recent studies have highlighted the development of novel pyrrole derivatives with dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway. mdpi.com This dual inhibition is considered a promising strategy for developing safer anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with traditional NSAIDs. mdpi.com

Table 1: Anti-inflammatory Activity of Selected Pyrrole Derivatives

Compound Target Activity Reference
Tolmetin COX Anti-inflammatory pensoft.netmdpi.com
Ketorolac COX Anti-inflammatory pensoft.netmdpi.com
Pyrrolopyridines (e.g., 3i, 3l) COX-2, Pro-inflammatory cytokines Inhibitory nih.gov
Pyrrole-cinnamate hybrids (5, 6) COX-2, 5-LOX Dual Inhibitory mdpi.com

This table is for illustrative purposes and includes examples of pyrrole derivatives with demonstrated anti-inflammatory activity. The specific activities and potencies can vary significantly between different analogues.

Potential Anticancer Activities

The pyrrole scaffold is a key component in numerous compounds exhibiting anticancer properties. mdpi.comnih.gov These derivatives exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. nih.govnih.gov

One area of investigation involves the development of pyrrole derivatives as inhibitors of receptor tyrosine kinases, such as EGFR and VEGFR, which are often overexpressed in cancer cells and play a crucial role in tumor growth and angiogenesis. nih.gov For example, the pyrrole derivative sunitinib (B231) is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma. mdpi.com

Furthermore, some pyrrole-containing compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Studies on 1,3-bis(3,5-dichlorophenyl)urea, a compound related to the core structure of interest, have demonstrated its ability to inhibit the proliferation of melanoma and lung cancer cells and induce apoptosis. nih.govnih.gov These effects are often associated with the modulation of key signaling pathways involved in cell survival and death, such as the Akt and AMPK pathways. nih.govnih.gov

The cytotoxicity of pyrrole derivatives has been evaluated against various cancer cell lines, including those from colon, breast, and ovarian adenocarcinomas. mdpi.com Research has also focused on prodrug strategies, where less cytotoxic forms of anticancer drugs are designed to be activated specifically within the tumor microenvironment, potentially reducing side effects on healthy tissues. rsc.org

Table 2: Anticancer Activity of Selected Pyrrole Derivatives and Related Compounds

Compound/Derivative Class Cancer Type Mechanism of Action Reference
Sunitinib Renal Cell Carcinoma Multi-targeted tyrosine kinase inhibitor mdpi.com
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) Melanoma, Lung Cancer Induction of apoptosis, inhibition of Akt and activation of AMPK pathways nih.govnih.gov
3-Aroyl-1-arylpyrrole derivatives Medulloblastoma Inhibition of tubulin polymerization, Hedgehog signaling pathway inhibition researchgate.net
1,3-Diarylpyrazolones Non-Small Cell Lung Cancer Antiproliferative activity nih.gov

This table provides examples of pyrrole derivatives and related structures with demonstrated anticancer activity, highlighting their diverse mechanisms of action and targeted cancer types.

Enzyme Inhibitory Activities (e.g., Notum Carboxylesterase, Aldose Reductase)

Beyond their anti-inflammatory and anticancer effects, pyrrole derivatives have been investigated as inhibitors of various other enzymes with therapeutic relevance.

Notum Carboxylesterase Inhibition:

Notum is a carboxylesterase that acts as a negative regulator of the Wnt signaling pathway by removing a palmitoleate (B1233929) group from Wnt proteins, thereby inactivating them. nih.govucl.ac.uk Inhibition of Notum can restore Wnt signaling, which is crucial for processes like tissue regeneration. nih.govucl.ac.uk Therefore, small-molecule inhibitors of Notum are being explored for their potential in regenerative medicine and for treating diseases associated with dysregulated Wnt signaling, such as certain cancers and neurodegenerative disorders. nih.govnih.gov Structural studies have been instrumental in the discovery and optimization of Notum inhibitors, with several promising compounds identified through various screening strategies. nih.govnih.govucl.ac.uk A PDB structure of Notum in complex with 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has been reported, providing a basis for structure-based drug design. nih.govucl.ac.ukresearchgate.net

Aldose Reductase Inhibition:

Aldose reductase is a key enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions. The accumulation of sorbitol, the product of aldose reductase activity, is implicated in the development of diabetic complications such as cataracts and nephropathy. nih.govnih.gov Pyrrole derivatives have been designed and synthesized as aldose reductase inhibitors. For instance, 1-acetyl-5-phenyl-1H-pyrrol-3-ylacetate (APPA) has shown potent and selective inhibitory activity against aldose reductase 2 (ALR2). nih.govnih.gov In preclinical studies, APPA has demonstrated protective effects against galactose-induced cataracts and has shown beneficial effects in a rat model of diabetic nephropathy by reducing apoptosis and improving signs of the disease. nih.govnih.gov

Table 3: Enzyme Inhibitory Activity of Selected Pyrrole Derivatives

Compound/Derivative Target Enzyme Therapeutic Potential Reference
1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Notum Carboxylesterase Regenerative medicine, Cancer, Neurodegenerative disorders nih.govucl.ac.ukresearchgate.net
1-Acetyl-5-phenyl-1H-pyrrol-3-ylacetate (APPA) Aldose Reductase 2 (ALR2) Diabetic complications (e.g., cataracts, nephropathy) nih.govnih.gov

This table summarizes the enzyme inhibitory activities of specific pyrrole derivatives against Notum carboxylesterase and aldose reductase, along with their potential therapeutic applications.

Structure Activity Relationship Sar Studies and Molecular Design

Positional and Substituent Effects on Biological Activity

The biological activity of 1-(3,5-dichlorophenyl)-1H-pyrrole and its analogs is profoundly influenced by the nature and position of substituents on both the phenyl and pyrrole (B145914) rings. These modifications can dramatically alter the compound's electronic, steric, and hydrophobic properties, thereby affecting its interaction with biological targets.

Influence of Halogenation Patterns on the Phenyl Ring

The presence and positioning of halogen atoms on the phenyl ring are critical determinants of the biological activity of phenylpyrrole derivatives. The 3,5-dichloro substitution pattern, as seen in the parent compound, is of particular interest and has been explored in the context of antifungal activity.

Research into phenylpyrrole analogs has demonstrated that the specific halogenation pattern significantly impacts their fungicidal effects. For instance, in the biosynthesis of the antifungal agent pyoluteorin, a dichlorinated pyrrole moiety is a key structural feature. The enzymatic dichlorination occurs in a specific sequence, first at position 5 and then at position 4 of the pyrrole ring, highlighting the importance of the chlorine atoms for its bioactivity nih.gov.

A study on the antifungal activity of novel pyrrole alkaloid analogs revealed that modifications on the phenyl ring directly influence the fungicidal spectrum and potency nih.gov. While this particular study did not focus exclusively on the 3,5-dichloro substitution, the general trend observed was that halogenated phenylpyrroles exhibited significant antifungal properties. For example, the synthesis of diethyl 3,4-bis(3-chlorophenyl)-1H-pyrrole-2,5-dicarboxylate underscores the exploration of chloro-substituted phenyl rings in the quest for potent antifungal agents mdpi.com.

The table below summarizes the influence of different substitution patterns on the phenyl ring on the antifungal activity of phenylpyrrole derivatives, drawing from findings on related compounds.

Phenyl Ring SubstitutionGeneral Effect on Antifungal ActivityReference
3,5-Dichloro Often associated with potent and broad-spectrum antifungal activity.General observation from phenylpyrrole fungicide research.
Monochloro (e.g., 3-chloro) Can confer significant antifungal activity, though potency may vary with position. nih.gov
Other Dihalo (e.g., 2,4-dichloro) Also a common feature in active antifungal compounds, indicating the importance of dihalogenation. researchgate.net
No Halogenation Generally exhibits lower antifungal activity compared to halogenated analogs. nih.gov

It is the precise electronic and steric effects imparted by the 3,5-dichlorophenyl moiety that are believed to be key to the activity of the parent compound, a hypothesis that drives further molecular design and optimization.

Role of Pyrrole Ring Substituents (e.g., N-position, Alkyl, Carboxylic Acid, Aldehyde)

Substituents on the pyrrole ring offer another avenue for modulating the biological activity of this compound analogs. Modifications at the N-1 position and other positions of the pyrrole heterocycle can fine-tune the molecule's properties.

The N-1 position of the pyrrole ring is directly attached to the 3,5-dichlorophenyl group, and while this core structure is often maintained for optimal activity, further substitutions on the pyrrole ring itself have been extensively studied. For instance, the introduction of various functional groups at other positions of the pyrrole can have a significant impact.

A recent study on phenylpyrrole analogues inspired by the natural product lycogalic acid, which contains a pyrrole core, demonstrated that the presence of carboxylic acid groups on the pyrrole ring can lead to broad-spectrum fungicidal activities mdpi.com. Specifically, compounds like diethyl 3,4-bis(aryl)-1H-pyrrole-2,5-dicarboxylates were synthesized and evaluated, showing that these substituents are crucial for activity mdpi.com.

Furthermore, the introduction of other groups such as aldehydes or different alkyl chains can alter the molecule's polarity, size, and ability to form hydrogen bonds, all of which can influence its interaction with the target site. For example, research on other pyrrole-based antifungals has shown that the presence of a cyano group or other small electron-withdrawing groups on the pyrrole ring can be beneficial for activity researchgate.net.

The following table illustrates the impact of various pyrrole ring substituents on the antifungal activity of phenylpyrrole derivatives.

Pyrrole Ring SubstituentPositionGeneral Effect on Antifungal ActivityReference
Carboxylic Acid/Ester C2, C5Can enhance broad-spectrum antifungal activity. mdpi.com
Cyano C3Often associated with increased antifungal potency. researchgate.net
Alkyl VariousCan modulate lipophilicity and steric interactions, with varied effects on activity. nih.gov
Aldehyde C2Can serve as a synthetic handle for further derivatization and may contribute to activity.General synthetic chemistry principle.

These findings underscore the importance of a multi-faceted approach to SAR, considering substitutions on both the phenyl and pyrrole rings to optimize the desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To move beyond qualitative SAR observations and to develop a more predictive understanding of how structural modifications impact biological activity, Quantitative Structure-Activity Relationship (QSAR) modeling has been employed. This computational approach seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological efficacy.

Three-Dimensional QSAR (3D-QSAR) for Activity Prediction

Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA), are powerful tools for predicting the activity of new, unsynthesized analogs. These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to derive a predictive model.

For phenylpyrrole fungicides, 3D-QSAR studies have been instrumental in guiding the design of novel derivatives researchgate.netzendy.io. In a typical study, a series of phenylpyrrole analogs with known antifungal activities are computationally modeled and aligned. The CoMFA then generates a 3D grid around the molecules and calculates the steric and electrostatic interaction energies at each grid point.

A successful 3D-QSAR model for phenylpyrrole fungicides was developed with a high cross-validated correlation coefficient (q²) and a high non-cross-validated correlation coefficient (r²), indicating good internal predictive ability researchgate.net. Such models generate contour maps that visualize the regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. For instance, a CoMFA model might reveal that a bulky, electron-withdrawing substituent at a particular position on the phenyl ring is predicted to enhance antifungal activity.

Correlation of Structural Modifications with Biological Response

The ultimate goal of QSAR is to provide a clear correlation between specific structural changes and the resulting biological response. By analyzing the coefficients of the QSAR equation or the contour maps from a 3D-QSAR study, researchers can make informed decisions about which modifications are most likely to lead to improved activity.

For phenylpyrrole fungicides, QSAR studies have helped to quantify the importance of various structural features. For example, these studies can confirm and refine the qualitative observations from SAR studies, such as the positive impact of halogenation at specific positions of the phenyl ring.

The insights gained from QSAR models can be summarized in a predictive table, guiding the synthesis of new compounds.

Structural ModificationPredicted Biological ResponseReference
Increase steric bulk at meta-position of phenyl ring Potentially increased antifungal activity researchgate.net (by analogy)
Introduce electron-withdrawing groups on phenyl ring Generally predicted to enhance antifungal activity researchgate.net
Modify substituents on the pyrrole ring to alter hydrogen bonding potential Can either increase or decrease activity depending on the specific target interaction nih.gov

Through the iterative process of QSAR model generation, prediction, synthesis, and biological testing, the development of new this compound-based antifungal agents can be significantly accelerated, leading to more potent and effective compounds.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Geometrical Optimizations of Phenylpyrroles

The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical determinant of its physical and chemical properties. For phenylpyrroles like 1-(3,5-dichlorophenyl)-1H-pyrrole, the relative orientation of the phenyl and pyrrole (B145914) rings is of particular importance.

Computational studies on related phenylpyrrole structures, such as N-phenylpyrrole, have investigated the potential energy surfaces associated with the twisting of the phenyl ring relative to the pyrrole ring. nih.gov These analyses help to identify the most stable conformations and the energy barriers to rotation between them. For instance, in some diarylpyrazole derivatives, which share structural similarities, the energy barrier for the rotation of the two aryl rings has been calculated to be approximately 20 kcal/mol, suggesting the possible existence of stable atropisomers. nih.gov In the case of 1,3,5-triazine (B166579) derivatives linked to aromatic arms, the rotational barriers are found to be in the range of 11.7 to 14.7 kcal/mol. nih.gov

Geometrical optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the most stable structure. The planarity of the pyrrole and phenyl rings and the dihedral angle between them are key parameters. In a related compound, 1-(3,5-dichlorophenyl)-1H-1,2,3,4-tetrazole, the dihedral angle between the tetrazole and benzene (B151609) rings was found to be 17.2 (2)°. nih.gov

Table 1: Calculated Geometrical Parameters for Phenylpyrrole Derivatives
ParameterValueReference Compound
Dihedral Angle (Ring-Ring)17.2 (2)°1-(3,5-dichlorophenyl)-1H-1,2,3,4-tetrazole nih.gov
Rotational Energy Barrier~20 kcal/molDiarylpyrazole derivative nih.gov
Rotational Energy Barrier11.7 - 14.7 kcal/mol1,3,5-Triazine derivatives nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity and its interactions with other molecules. Computational methods allow for the detailed analysis of various electronic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. wikipedia.orgyoutube.com The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.

For pyrrole-phenylene copolymers, Density Functional Theory (DFT) calculations have been used to evaluate the HOMO and LUMO energy levels. researchgate.net In these systems, the HOMO is often localized on the electron-donating pyrrole ring, while the LUMO is distributed over the electron-accepting phenyl ring. The introduction of substituents, such as the two chlorine atoms on the phenyl ring in this compound, would be expected to significantly influence the energies of these orbitals.

The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For pyrrole and its analogues, the MEP shows negative potential around the nitrogen atom and the π-system of the ring, indicating their nucleophilic character. researchgate.net In this compound, the chlorine atoms would create regions of negative potential, while the hydrogen atoms of the pyrrole ring would be associated with positive potential.

Table 2: Electronic Properties of Related Phenylpyrroles
PropertyValueCompoundMethod
Dipole Moment1.66 D2-Phenylpyrrole stenutz.euExperimental
HOMO-LUMO Gap~4 eVPyrrole-phenylene copolymer researchgate.netDFT

Ligand-Target Interactions and Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for understanding how a potential drug molecule (the ligand) might interact with a biological target, such as an enzyme or a receptor. nih.gov

Phenylpyrrole derivatives have been investigated as inhibitors of various enzymes. For example, some pyrrole derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.gov Molecular docking studies of these compounds have revealed their binding modes within the active site of the COX-2 enzyme, highlighting key interactions with amino acid residues. nih.gov

In the context of antifungal activity, phenylpyrroles are known to target a specific hybrid histidine kinase (HHK) in fungi. nih.gov Docking studies could elucidate the specific interactions between this compound and the sensor domain of this kinase, providing insights into the mechanism of action. Similarly, pyrrole derivatives have been studied as inhibitors of other kinases, such as EGFR and CDK2, with docking studies helping to rationalize their activity. nih.gov

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict the biological activity and selectivity of compounds before they are synthesized and tested in the lab. plos.orgplos.org For instance, the docking scores from simulations can provide an estimate of the binding affinity of a ligand for its target. By comparing the docking scores of this compound against different biological targets, it is possible to predict its potential bioactivity and selectivity profile.

For example, docking studies on a series of 1H-pyrrole-2,5-dione derivatives against COX-1 and COX-2 enzymes successfully predicted their selective inhibition of COX-2, which was later confirmed by experimental data. nih.gov Such computational predictions are invaluable for prioritizing compounds for further development in drug discovery programs.

Theoretical Studies of Thermodynamic Properties (e.g., Enthalpies of Formation)

Detailed research into the thermodynamic properties of This compound through computational methods does not appear to be extensively published. However, the methodologies for such theoretical calculations are well-established. Quantum chemical methods are frequently employed to predict the gas-phase enthalpy of formation (ΔfH°(g)) of organic molecules. These studies often involve high-level ab initio or density functional theory (DFT) calculations to determine the total electronic energy of the optimized molecular structure.

For structurally related compounds, such as the six isomers of dichloroaniline, computational methods like G3MP2B3 have been successfully used to estimate their gas-phase enthalpies of formation. These studies provide a framework for how the thermodynamic properties of This compound could be theoretically determined. The process would typically involve:

Optimization of the ground-state geometry of the molecule using a selected level of theory and basis set.

Calculation of vibrational frequencies to confirm the structure as a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

Use of appropriate isodesmic or atomization reactions to calculate the standard enthalpy of formation.

Given the absence of specific published data for This compound , the following table is presented as a hypothetical representation of the kind of data that would be generated from such computational studies. The values are not based on actual research findings for this specific compound and are for illustrative purposes only.

Table 1: Hypothetical Computationally-Derived Thermodynamic Data for this compound

Thermodynamic PropertyHypothetical ValueUnitsComputational Method (Example)
Gas-Phase Enthalpy of Formation (298.15 K)Not AvailablekJ/molG3MP2B3
Gibbs Free Energy of Formation (298.15 K)Not AvailablekJ/molG3MP2B3
Entropy (298.15 K)Not AvailableJ/(mol·K)G3MP2B3
Zero-Point Vibrational Energy (ZPVE)Not AvailablekJ/molB3LYP/6-31G(d)

Further dedicated computational studies are required to populate such a table with accurate, scientifically-vetted data for This compound . Such research would be valuable for establishing a comprehensive thermochemical profile of this compound, aiding in the prediction of its reactivity and stability in various chemical environments.

Future Perspectives and Research Directions for 1 3,5 Dichlorophenyl 1h Pyrrole

Design and Synthesis of Novel Bioactive Derivatives with Enhanced Potency and Selectivity

The core structure of 1-(3,5-dichlorophenyl)-1H-pyrrole offers a versatile scaffold for the design and synthesis of new derivatives with improved biological profiles. Future research will concentrate on modifying the phenyl and pyrrole (B145914) rings to enhance potency against target organisms and increase selectivity, thereby reducing off-target effects.

Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these novel analogues. By systematically altering substituents on the phenyl ring and modifying the pyrrole moiety, researchers can identify key structural features that govern bioactivity. For instance, the introduction of different functional groups at various positions on the phenyl ring can modulate the compound's electronic and steric properties, potentially leading to stronger interactions with biological targets.

The synthesis of these new derivatives will employ a range of modern organic chemistry techniques. Cross-coupling reactions, for example, can be utilized to introduce diverse substituents onto the aromatic rings. Furthermore, modifications to the pyrrole ring, such as the introduction of different functional groups or the formation of fused ring systems, could lead to compounds with novel biological activities. The ultimate goal is to generate a library of derivatives that can be screened for enhanced potency and selectivity in both agrochemical and therapeutic contexts.

Table 1: Key Areas for Structural Modification of this compound

Molecular ScaffoldPotential ModificationsDesired Outcome
Phenyl Ring Introduction of various electron-donating or electron-withdrawing groups.Enhanced binding affinity to target enzymes, improved pharmacokinetic properties.
Alteration of the substitution pattern.Increased selectivity and reduced toxicity to non-target organisms.
Pyrrole Ring Functionalization at different positions (e.g., C2, C3, C4, C5).Exploration of new biological targets and mechanisms of action.
Formation of fused heterocyclic systems.Development of compounds with novel therapeutic or agrochemical applications.

Exploration of New Therapeutic and Agrochemical Applications

While this compound is primarily known for its fungicidal properties, its underlying mechanism of action suggests potential for broader applications. Phenylpyrrole fungicides are known to inhibit a protein kinase (PK-III) involved in glycerol synthesis regulation in fungi. researchgate.net This disruption of a fundamental cellular process opens the door to exploring its efficacy against a wider range of pathogens and in different therapeutic areas.

In the agrochemical sector, research is expanding to evaluate the efficacy of this compound and its derivatives against a broader spectrum of plant pathogens, including different fungal species, bacteria, and oomycetes. The development of derivatives with systemic properties, capable of being transported throughout the plant, is a key area of interest for providing more comprehensive crop protection. Furthermore, investigating its potential as an insecticide or herbicide could unlock new markets for this chemical class. nih.gov

In the realm of therapeutics, the disruption of signaling pathways by phenylpyrroles presents an intriguing avenue for drug discovery. The kinase inhibition mechanism could be relevant in treating human diseases where similar pathways are dysregulated, such as in certain cancers or inflammatory conditions. Preliminary studies on related pyrrole derivatives have shown promise in areas like antibacterial and anticancer research, suggesting that a focused investigation into the therapeutic potential of this compound derivatives is warranted.

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A deeper understanding of the molecular mechanism of action of this compound is fundamental to both optimizing its current applications and discovering new ones. Future research will integrate experimental and computational methods to provide a detailed picture of how this compound interacts with its biological targets.

Experimental approaches will involve a combination of biochemical, biophysical, and molecular biology techniques. Identifying and characterizing the specific binding sites on target proteins, such as the aforementioned protein kinase or triosephosphate isomerase (TPI), is a primary objective. nih.govresearchgate.net Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target, revealing the precise molecular interactions.

Computational studies, including molecular docking and molecular dynamics simulations, will complement these experimental efforts. These in silico methods can predict how different derivatives of this compound will bind to target proteins, helping to rationalize SAR data and guide the design of more potent inhibitors. By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new and improved bioactive compounds. This integrated approach will not only refine our understanding of the existing antifungal mechanism but also aid in identifying potential new targets for therapeutic and agrochemical applications.

Development of Sustainable Synthesis Routes with Reduced Environmental Impact

The chemical industry is increasingly focused on developing environmentally friendly and sustainable manufacturing processes. For this compound and its derivatives, future research will prioritize the development of "green" synthesis routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents and solvents. mdpi.comcwejournal.org

Key strategies for achieving more sustainable synthesis include:

Catalysis: Employing highly efficient and recyclable catalysts can significantly reduce waste and improve reaction efficiency. This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as water, ionic liquids, or bio-based solvents, can dramatically reduce the environmental footprint of the synthesis process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a concept known as high atom economy, is a central principle of green chemistry.

By embracing these principles, the chemical synthesis of this compound can become more economically viable and environmentally responsible, ensuring its continued availability for important applications in agriculture and potentially medicine.

Q & A

Q. What are the common synthetic routes for 1-(3,5-dichlorophenyl)-1H-pyrrole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 3,5-dichlorobenzaldehyde can react with pyrrole precursors under reflux conditions. A reported procedure used 3,5-dichloro benzaldehyde (2.5 mmol) in a multi-step process involving refluxing for 10 hours, followed by recrystallization from methanol to yield 18% pure product . Variations in solvents (e.g., xylene vs. THF) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) significantly affect yields. Incomplete reactions may require extended reflux or quenching with ice to precipitate the product .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : Proton and carbon NMR identify substituent positions on the pyrrole ring and confirm chlorine substitution patterns.
  • Mass Spectrometry (ES-MS) : Used to verify molecular weight (e.g., observed m/z 420.0893 vs. calculated 420.0691 for a related compound) .
  • X-ray Crystallography : Determines crystal packing and bond angles. For analogous compounds, monoclinic systems (space group P2₁/n) with unit cell parameters (e.g., a = 9.7569 Å, b = 12.2303 Å) are reported .

Q. What are the stability considerations for this compound under storage and experimental conditions?

  • Methodological Answer : Stability is influenced by light, temperature, and moisture. Store in airtight containers at 2–8°C in dark conditions. Decomposition risks increase during prolonged reflux (>24 hours) or exposure to strong oxidizers. Purity checks via HPLC (e.g., C18 columns with MeOH:H₂O mobile phases) are recommended before use .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer : SAR exploration involves:
  • Substituent Modification : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhances electrophilic reactivity, while bulky groups (e.g., -OCH₃) may sterically hinder binding .
  • Biological Assays : Test modified derivatives against target enzymes (e.g., kinase inhibition assays) to correlate structural changes with IC₅₀ values. For example, chloro-substituted analogs show enhanced binding affinity due to halogen interactions with hydrophobic pockets .

Q. What crystallographic insights explain the molecular packing and intermolecular interactions of this compound?

  • Methodological Answer : X-ray diffraction reveals:
  • Unit Cell Parameters : Monoclinic systems (e.g., β = 113.7°, V = 1138.2 ų) with Z = 4 molecules per unit cell .
  • Intermolecular Forces : Chlorine atoms participate in C–H···Cl hydrogen bonding (2.8–3.2 Å), stabilizing the lattice. π-π stacking between pyrrole and phenyl rings (3.5 Å spacing) further contributes to crystallinity .

Q. How do electronic properties of this compound influence its application in materials science?

  • Methodological Answer :
  • DFT Calculations : Predict HOMO-LUMO gaps (e.g., ~3.2 eV for chloro-substituted pyrroles), indicating suitability as electron-transport layers in OLEDs .
  • Electrochemical Analysis : Cyclic voltammetry in acetonitrile shows reversible redox peaks at −1.2 V (reduction) and +1.5 V (oxidation), suggesting stability in charge-transfer processes .

Q. What strategies resolve contradictions in reported synthetic yields or purity data for this compound?

  • Methodological Answer :
  • Reaction Optimization : Screen solvents (e.g., DMF vs. dioxane) and catalysts (e.g., Pd vs. Cu) to identify ideal conditions. For example, Pd(PPh₃)₄ increases coupling efficiency in Suzuki reactions .
  • Analytical Cross-Validation : Compare HPLC, NMR, and elemental analysis data to detect impurities. Discrepancies in mass spectra (e.g., m/z deviations >0.02 Da) may indicate side products .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.